molecular formula C12H20N4O2S B14673073 N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide CAS No. 38030-54-5

N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide

Katalognummer: B14673073
CAS-Nummer: 38030-54-5
Molekulargewicht: 284.38 g/mol
InChI-Schlüssel: CZIHCDMXTPSYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a piperazine ring, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced in sufficient quantities for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Ethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide include other sulfonamides and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

38030-54-5

Molekularformel

C12H20N4O2S

Molekulargewicht

284.38 g/mol

IUPAC-Name

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-5-4-6-13-12(11)16-9-7-15(2)8-10-16/h4-6,14H,3,7-10H2,1-2H3

InChI-Schlüssel

CZIHCDMXTPSYHR-UHFFFAOYSA-N

Kanonische SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.